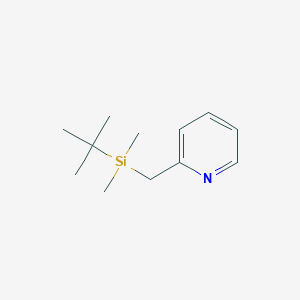
2-(tert-Butyldimethylsilylmethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyldimethylsilylmethyl)pyridine, also known as TBS-pyridine, is a chemical compound that belongs to the pyridine family. It is a versatile reagent that is widely used in organic synthesis due to its unique properties. TBS-pyridine is a colorless liquid that is soluble in many organic solvents. It has a molecular formula of C12H23NSi and a molecular weight of 209.41 g/mol.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyldimethylsilylmethyl)pyridine is based on its ability to act as a nucleophile. The tert-butyldimethylsilyl group is a strong electron-withdrawing group, which makes the nitrogen atom in pyridine derivatives more nucleophilic. This increased nucleophilicity allows for the formation of new carbon-nitrogen bonds under mild conditions.
Biochemische Und Physiologische Effekte
2-(tert-Butyldimethylsilylmethyl)pyridine has no known biochemical or physiological effects. It is a synthetic reagent that is used in organic synthesis and has no applications in medicine or biology.
Vorteile Und Einschränkungen Für Laborexperimente
2-(tert-Butyldimethylsilylmethyl)pyridine has several advantages as a synthetic reagent. It is a stable and easy-to-handle liquid that is soluble in many organic solvents. It is also relatively inexpensive and readily available. However, 2-(tert-Butyldimethylsilylmethyl)pyridine has some limitations. It is a highly reactive reagent that requires careful handling and storage. It is also sensitive to air and moisture, which can lead to decomposition.
Zukünftige Richtungen
There are several future directions for the use of 2-(tert-Butyldimethylsilylmethyl)pyridine in scientific research. One area of interest is the development of new synthetic methods that use 2-(tert-Butyldimethylsilylmethyl)pyridine as a key reagent. Another area is the synthesis of new pyridine derivatives that have potential applications in medicine, biology, and materials science. Additionally, the use of 2-(tert-Butyldimethylsilylmethyl)pyridine in the synthesis of natural products and agrochemicals is an area of ongoing research.
Synthesemethoden
The synthesis of 2-(tert-Butyldimethylsilylmethyl)pyridine can be achieved through several methods. One of the most common methods is the reaction of pyridine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a reactive intermediate, which then reacts with pyridine to form 2-(tert-Butyldimethylsilylmethyl)pyridine. Other methods include the reaction of pyridine with tert-butyldimethylsilyl triflate (TBDMSOTf) or tert-butyldimethylsilyl bromide (TBDMSBr).
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyldimethylsilylmethyl)pyridine has been widely used in scientific research due to its unique properties. It is commonly used as a protecting group for the nitrogen atom in pyridine derivatives. This protecting group can be easily removed under mild conditions, allowing for the synthesis of a wide range of pyridine derivatives. 2-(tert-Butyldimethylsilylmethyl)pyridine has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Eigenschaften
CAS-Nummer |
129750-61-4 |
|---|---|
Produktname |
2-(tert-Butyldimethylsilylmethyl)pyridine |
Molekularformel |
C12H21NSi |
Molekulargewicht |
207.39 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(pyridin-2-ylmethyl)silane |
InChI |
InChI=1S/C12H21NSi/c1-12(2,3)14(4,5)10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 |
InChI-Schlüssel |
ZQYNSEURCIBTHD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)CC1=CC=CC=N1 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)CC1=CC=CC=N1 |
Synonyme |
Pyridine,2-[[(1,1-dimethylethyl)dimethylsilyl]methyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)

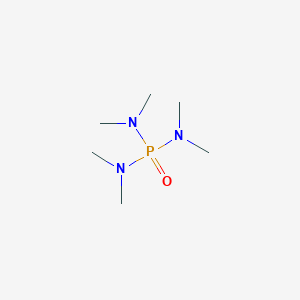
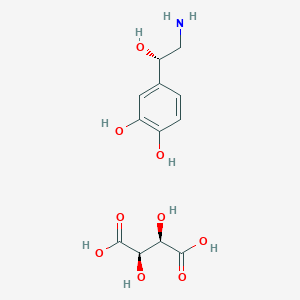
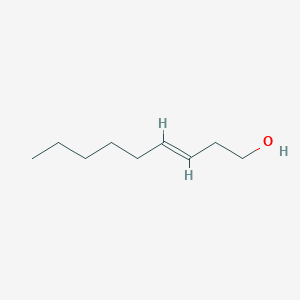
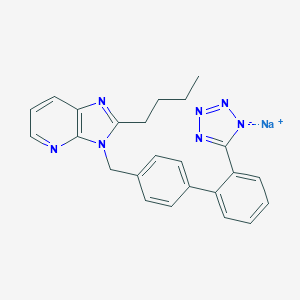
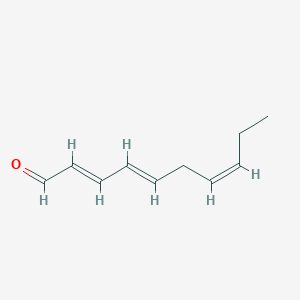
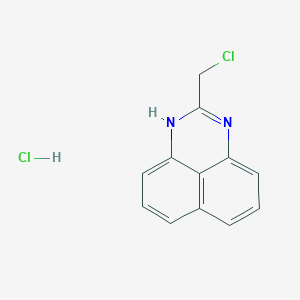
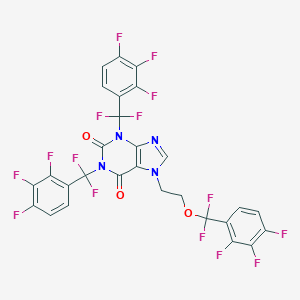
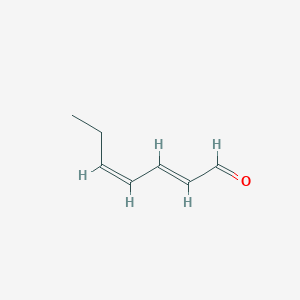
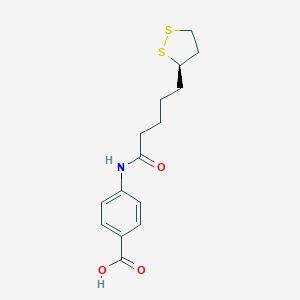
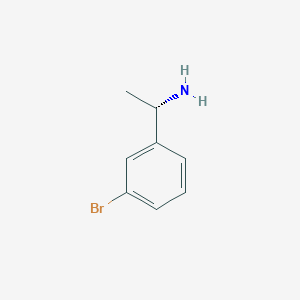
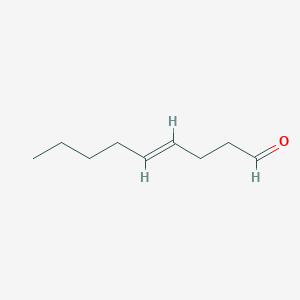
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)